B1577364 Moricin-1, Moricin-2

Moricin-1, Moricin-2

Cat. No.: B1577364
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Description

Background and Significance within Insect Innate Immunity

Insects, lacking an acquired immune system, rely on a potent innate immune system to defend against invading microorganisms. nih.govresearchgate.net This system comprises both cellular and humoral responses. researchgate.net A key component of the humoral response is the rapid synthesis and secretion of a diverse array of antimicrobial peptides (AMPs) into the hemolymph following an infection. nih.govrsc.org These peptides are a fundamental part of the insect's defense mechanism. frontiersin.org

The Moricin (B1577365) peptide family represents an important class of α-helical, cationic AMPs that play a significant role in the humoral immunity of insects, particularly within the order Lepidoptera (moths and butterflies). nih.govnih.gov Upon microbial challenge, genes encoding these peptides are induced, leading to their production primarily in the fat body (an organ analogous to the mammalian liver) and some blood cells, from where they are released into the hemolymph. rsc.orgfrontiersin.org Moricins contribute to the systemic antimicrobial defense, acting against a range of pathogens. rsc.orgfrontiersin.org Their restriction to Lepidoptera suggests they may have evolved to combat specific threats faced by this insect order. nih.gov

In the silkworm, Bombyx mori, six distinct families of AMPs have been identified: Cecropins, Defensins, Attacins, Gloverins, Lebocins, and Moricins. researchgate.netfrontiersin.org The expression of these AMP genes is regulated by conserved signaling pathways, such as the Toll and IMD pathways, which are triggered by the recognition of microbial components. researchgate.netfrontiersin.org Moricins, along with other AMPs like cecropins, provide a broad spectrum of activity, with moricins being particularly effective against Gram-positive bacteria. longdom.orgencyclopedia.pub

Historical Context of Moricin Discovery and Isolation

The first member of the moricin family was discovered and isolated in 1995 by Seiichi Hara and Minoru Yamakawa. researchgate.netnih.gov This novel, highly basic peptide was purified from the hemolymph of silkworm larvae, Bombyx mori, that had been immunized with an injection of Escherichia coli. nih.govresearchgate.net The researchers identified a peptide with potent antibacterial activity, especially against the Gram-positive bacterium Staphylococcus aureus, which was stronger than that of cecropin (B1577577) B1, another major AMP in the silkworm. researchgate.netnih.gov

This newly isolated peptide was found to consist of 42 amino acids and showed no significant sequence similarity to previously known antibacterial peptides, thus defining a new class. researchgate.netnih.gov Further investigation into its mode of action revealed that its target is the bacterial cytoplasmic membrane, with the N-terminal α-helical portion being responsible for increasing membrane permeability. researchgate.nettcdb.org Based on its origin from Bombyx mori, they proposed the name "moricin" for this new antibacterial peptide. researchgate.netnih.gov Subsequent research has led to the identification of moricin-like peptides in other lepidopteran species, including Manduca sexta (tobacco hornworm), Galleria mellonella (greater wax moth), and Spodoptera litura (tobacco cutworm), establishing moricin as a family of peptides specific to this insect order. nih.govfrontiersin.orgnih.govpdbj.org

Definition and Classification of Moricin-1 and Moricin-2 within the Moricin Family

Moricins are defined as cationic, α-helical antimicrobial peptides, typically composed of 42 amino acid residues. rsc.orgencyclopedia.pub A characteristic feature is the presence of an amphipathic α-helix, where charged amino acids are positioned at regular intervals, which is crucial for their antimicrobial function. rsc.orgencyclopedia.pub The Bombyx mori genome contains multiple genes that code for moricins, indicating a gene family that has likely expanded through duplication. nih.govrsc.org These genes give rise to several variants, which have been classified into subtypes.

In Bombyx mori, twelve moricin-coding genes have been identified and are categorized into three main subtypes. rsc.orgnih.gov

Bmmor : This subtype consists of a single gene and is often referred to as the archetypal moricin, or Moricin-1. rsc.orgbipublication.com

Moricin-like A : This subtype includes three genes. rsc.org

Moricin-like B : This is the largest subtype, with eight genes. rsc.org

Moricin-1 (also referred to as Bm-moricin A1 or simply Moricin) is the originally discovered peptide. nih.gov It is a 42-amino-acid peptide that exhibits broad-spectrum antibacterial activity. researchgate.net

Moricin-2 is another member of this family, encoded by the MOR2 gene in Bombyx mori. bipublication.comuniprot.org It is synthesized as a 66-amino-acid precursor protein, which includes a 24-amino-acid signal peptide that is cleaved to yield the mature 42-amino-acid peptide. uniprot.org Like other moricins, it is induced by bacterial infection and is expressed in the fat body, hemocytes, and Malpighian tubules. uniprot.org It demonstrates activity against both Gram-positive and Gram-negative bacteria. uniprot.org

The phylogenetic analysis of moricin peptides from various lepidopteran species suggests that the family can be divided into two primary classes that diverged long ago, with further diversification through gene duplication within species. nih.gov This diversity allows for a broader range of antimicrobial responses.

Data Tables

Table 1: General Properties of Bombyx mori Moricin-1

Property Description Reference(s)
Amino Acid Count 42 researchgate.net
Structure Predominantly α-helical nih.govwikipedia.org
Charge Highly basic, Cationic researchgate.netresearchgate.net
Isoelectric Point (pI) ~11.3 nih.govresearchgate.net
Molecular Weight ~4.5 kDa nih.gov
Key Feature Amphipathic N-terminal α-helix nih.govwikipedia.org

| Post-translational Modification | None reported for the mature peptide | rsc.orgnih.gov |

Table 2: Classification of Moricin Gene Subtypes in Bombyx mori

Subtype Number of Genes Common Name/Example Reference(s)
Bmmor 1 Moricin / Moricin-1 rsc.orgnih.gov
Moricin-like A 3 Moricin-like A subtype rsc.org
Moricin-like B 8 Moricin-like B subtype rsc.org

| MOR2 | 1 | Moricin-2 | bipublication.comuniprot.org |

Properties

bioactivity

Antibacterial

sequence

AKIPIKAIKTVGKAVGKGLRAINIASTANDVFNFLKPKKRKH

Origin of Product

United States

Genetic and Transcriptional Organization of Moricin 1 and Moricin 2

Genomic Localization and Gene Family Structure

The study of moricin (B1577365) genetics reveals a complex and dynamic gene family. The genomic organization of these genes provides insights into their evolution and functional diversification.

Moricin Gene Numbers and Subtypes in Bombyx mori and Other Lepidoptera

The Bombyx mori genome contains a notable cluster of moricin genes. A draft sequence of the silkworm genome identified a new cluster of eight moricin genes. This finding significantly expanded the known repertoire of moricin genes in this species. Further research has indicated the presence of at least 12 members in the moricin gene cluster family in B. mori. sciengine.com These genes are categorized into subtypes, from A to E, suggesting functional diversity. sciengine.com

The presence of a moricin gene family is not exclusive to B. mori; it is a characteristic feature of Lepidoptera. biorxiv.orgnih.gov Studies have identified moricin-related peptides in various other lepidopteran insects, including Spodoptera litura, Plutella xylostella, Galleria mellonella, and Danaus plexippus. nih.govnih.gov Phylogenetic analysis of moricin amino acid sequences from different lepidopteran species demonstrates their evolutionary relationships and highlights the conservation of this gene family across the order. nih.gov

Table 1: Examples of Lepidopteran Species with Identified Moricin Genes

SpeciesCommon NameMoricin Analogue Identified
Bombyx moriDomesticated SilkwormMoricin-1, Moricin-2, and others
Spodoptera lituraTobacco CutwormSl-moricin
Plutella xylostellaDiamondback MothPx-Mor
Galleria mellonellaGreater Wax MothMoricin-like peptide
Danaus plexippusMonarch ButterflyMoricin-like peptide C4
Manduca sextaTobacco HornwormMoricin
Helicoverpa armigeraCotton BollwormMoricin
Hyphantria cuneaFall WebwormMoricin II

Nucleotide Sequence Homology and Specificity of Moricin-1 and Moricin-2 cDNAs

Molecular cloning and sequencing of cDNAs from a Bombyx mori fat body library led to the identification of two distinct types of moricin cDNAs, designated as Moricin-1 and Moricin-2. nih.govnih.gov These two cDNAs exhibit a high degree of nucleotide sequence identity, sharing 97.2% homology. nih.govnih.gov

Despite this high similarity, a key difference lies in the putative signal peptide region. nih.govnih.gov A single amino acid substitution distinguishes the two: Phenylalanine at position 6 (Phe6) in Moricin-1 is replaced by Lysine at the same position (Lys6) in Moricin-2. nih.govnih.gov However, the amino acid sequences of their mature peptide portions are identical. nih.govnih.gov This suggests that while the precursors may have slight differences, the final functional peptides are the same. A comparison of gene expression using specific primers has shown that the Moricin-2 gene is more strongly expressed than the Moricin-1 gene. nih.govnih.gov

Table 2: Comparison of Moricin-1 and Moricin-2 cDNA Characteristics

FeatureMoricin-1Moricin-2
Nucleotide Sequence Identity -97.2%
Amino Acid Difference (Signal Peptide) Phe6Lys6
Mature Peptide Amino Acid Sequence IdenticalIdentical
Relative Expression Level LowerHigher

Gene Expression Regulation and Induction

The expression of Moricin-1 and Moricin-2 genes is not constitutive but is instead tightly regulated and induced in response to specific molecular cues, particularly those associated with microbial invasion.

Inducible Expression Patterns in Response to Microbial Challenge

The expression of moricin genes is strongly induced upon challenge with microorganisms. nih.govresearchgate.net In Bombyx mori larvae, injection with Escherichia coli leads to a significant increase in moricin gene expression. nih.govnih.gov Similarly, in Plutella xylostella, infection with heat-inactivated Bacillus thuringiensis and the fungus Aureobasidium pullulans upregulates the expression of the moricin gene, Px-Mor. frontiersin.org This inducible nature underscores the role of moricins as key effectors of the insect's immune response. The expression of moricin genes is also induced during the early response to infection by the entomopathogenic fungus Beauveria bassiana. plos.org

Identification of Molecular Triggers (e.g., Lipopolysaccharides, Lipid A)

The molecular triggers for moricin gene induction have been identified as components of microbial cell walls. nih.gov Specifically, lipopolysaccharide (LPS) and Lipid A, which are major components of the outer membrane of Gram-negative bacteria like E. coli, have been confirmed to trigger moricin gene expression in B. mori. nih.govnih.gov The induction of moricin expression is mediated by signaling pathways, with reports suggesting regulation by the Toll pathway, as well as the transcription factors NF-κB/Rel and GATA. frontiersin.org In the 5'-upstream regulatory region of the Moricin-2 gene, regulatory motifs such as a nuclear-factor-kappaB-binding-site-like sequence (κB site) have been identified. nih.govnih.gov Electrophoretic mobility shift assays have revealed the presence of bacterial LPS-inducible nuclear proteins that can bind to this κB site, further implicating this pathway in the regulation of moricin gene expression. nih.govnih.gov

Temporal and Spatial Dynamics of Moricin-1 and Moricin-2 Gene Expression

The expression of Moricin-1 and Moricin-2 is both temporally and spatially regulated following an immune challenge. In B. mori larvae injected with E. coli, the accumulation of moricin gene transcripts reaches its peak level 8 hours after injection and this elevated expression persists for up to 48 hours. nih.govnih.gov

Spatially, moricin gene expression is observed primarily in the fat bodies and hemocytes, which are the main sites of synthesis for immune-related proteins in insects. nih.govnih.govfrontiersin.org Expression is also detected in the Malpighian tubules. nih.govnih.govuniprot.org However, moricin gene expression is not observed in other tissues such as the midgut and silk glands. nih.govnih.gov In Plutella xylostella, the moricin gene Px-Mor is also predominantly expressed in the fat body and hemocytes. frontiersin.orgresearchgate.net Following induction by B. thuringiensis, the expression of Px-Mor reaches a high level in the fat body at an earlier stage than in the hemocytes. frontiersin.org

Table 3: Temporal and Spatial Expression of Moricin in Bombyx mori after E. coli Injection

Time Post-InjectionExpression LevelTissues with ExpressionTissues without Expression
1 hourWeak signalFat body, Hemocytes, Malpighian tubulesMidgut, Silk glands
8 hoursMaximumFat body, Hemocytes, Malpighian tubulesMidgut, Silk glands
48 hoursPersistent high levelFat body, Hemocytes, Malpighian tubulesMidgut, Silk glands

Regulatory DNA Elements and Transcription Factor Binding Sites (e.g., NF-κB, NF-IL-6)

The expression of moricin genes is tightly controlled by specific regulatory elements within their promoter regions. These elements act as binding sites for transcription factors, which are proteins that initiate the process of transcribing DNA into RNA. Key among these are the nuclear factor-kappa B (NF-κB) and nuclear factor-interleukin-6 (NF-IL-6) binding sites.

In Bombyx mori, the 5'-upstream regulatory region of the moricin-2 gene contains sequences that are similar to the NF-κB binding site (termed a κB site) and the NF-IL-6 binding site. nih.gov The presence of these sites suggests that the activation of moricin gene expression is mediated by these transcription factors. nih.govnih.gov Electrophoretic mobility shift assays have confirmed that nuclear proteins, induced by bacterial lipopolysaccharide (LPS), can bind to the κB site and other locations within this regulatory region. nih.gov This indicates a direct link between the presence of a pathogen and the initiation of moricin gene transcription.

Further studies in the tobacco hornworm, Manduca sexta, have revealed additional complexity in the regulation of moricin expression. The moricin promoter in this species contains binding sites for not only NF-κB but also for GATA-1 and Forkhead (Fkh) transcription factors. nih.gov Specifically, a 140-base pair region within the moricin promoter has been identified to harbor three Fkh-binding sites. nih.govsdbonline.orgdntb.gov.uaresearchgate.net The cooperative or independent actions of these various transcription factors allow for a nuanced and robust response to different immune challenges. For instance, in Manduca sexta, the transcription factor MsFkh has been shown to interact with the Relish-Rel-homology domain (RHD) of the NF-κB pathway but not with the Dorsal-RHD, suggesting distinct regulatory mechanisms. nih.gov

The synergy between different transcription factor binding sites is a common theme in the regulation of insect immune genes. nih.gov For example, the close proximity of NF-κB and GATA binding sites, often separated by only a few base pairs, is crucial for the induced expression of genes like cecropin (B1577577) A in Drosophila. nih.gov This cooperative binding appears to be a conserved mechanism for regulating immune gene expression. nih.gov

Transcriptional Activation Pathways

The induction of moricin gene expression is primarily governed by two major signaling pathways in insects: the Toll and the Immune Deficiency (IMD) pathways. These pathways are initiated upon the recognition of pathogen-associated molecular patterns (PAMPs) by specific receptors.

Involvement of Toll and IMD Signaling Pathways

The Toll and IMD pathways are central to the insect's ability to distinguish between different types of pathogens and mount an appropriate immune response. nih.govmdpi.com The Toll pathway is generally activated by Gram-positive bacteria and fungi, while the IMD pathway is predominantly triggered by Gram-negative bacteria. mdpi.com However, there is evidence of crosstalk and overlap between these pathways. nih.govnih.gov

In Bombyx mori, the expression of several antimicrobial peptide genes, including moricin, is activated by both Gram-negative and Gram-positive bacteria, suggesting the involvement of both Toll and IMD pathways. mdpi.com The injection of E. coli (a Gram-negative bacterium) or S. aureus (a Gram-positive bacterium) leads to the activation of Toll-like receptors BmToll9-1 and BmToll11, as well as the downstream adapter protein Myd88, ultimately resulting in the increased transcription of moricin-1. mdpi.com Similarly, infection with the bacterium Bacillus bombyseptieus induces a systemic immune response in the silkworm, primarily through the Toll pathway, leading to the upregulation of moricin and other AMPs. plos.org

In Manduca sexta, the Toll pathway is activated by the cytokine Spätzle, leading to the upregulation of a suite of AMPs. nih.gov Conversely, the IMD pathway is triggered by diaminopimelic acid-type peptidoglycans (DAP-PG) from Gram-negative bacteria. nih.gov Interestingly, some AMPs are expressed in response to both pathways, highlighting the integrated nature of the insect immune response. nih.gov

Role of Pattern Recognition Receptors in Moricin Induction

The activation of the Toll and IMD pathways begins with the recognition of PAMPs by pattern recognition receptors (PRRs). wikipedia.org PRRs are a diverse group of proteins expressed by immune cells that can identify molecules characteristic of pathogens, such as bacterial lipopolysaccharides (LPS), peptidoglycans, and fungal glucans. wikipedia.org

In insects, Toll-like receptors (TLRs) are a key class of PRRs. wikipedia.orgpnas.org While mammalian TLRs often directly bind to PAMPs, most insect Toll receptors are activated by the cytokine Spätzle, which is processed in response to pathogen recognition by other PRRs. pnas.org However, recent research has shown that the Bombyx mori Toll9 receptor (BmToll9) can function as a direct PRR for LPS, similar to mammalian TLR4. pnas.org This finding provides a direct link between the detection of a bacterial component and the activation of downstream signaling that leads to moricin expression. pnas.org

The induction of moricin gene expression by LPS and lipid A, which are components of the E. coli cell wall, has been experimentally confirmed. nih.govnih.gov This demonstrates the critical role of PRRs in sensing bacterial presence and initiating the transcriptional cascade that results in the production of moricin.

Functional Divergence and Evolutionary Trajectories of Moricin Paralogs

The moricin gene family has expanded through gene duplication events, resulting in multiple paralogs within a single species. nih.gov This expansion has provided the raw material for functional divergence, allowing different moricin paralogs to evolve distinct antimicrobial activities and expression profiles.

In the silkworm, the genome contains 12 moricin genes, which are categorized into three subtypes: Bmmor, moricin-like A, and moricin-like B. jbior.orgnih.gov Studies comparing the antimicrobial activities of different moricin paralogs have revealed significant functional divergence. nih.govnih.gov For example, recombinant proteins of various moricin paralogs from Bombyx mori displayed notable differences in their effectiveness against a panel of ten different bacteria. nih.govnih.gov This suggests that the moricin gene family has undergone relatively fast evolution, leading to a diversification of function among its members. nih.govnih.gov

The expression levels of different moricin paralogs can also vary significantly in response to infection. nih.govnih.gov For instance, in Bombyx mori, the moricin-2 gene is more strongly expressed than the moricin-1 gene following an E. coli challenge. nih.govnih.gov This differential expression, coupled with variations in antimicrobial activity, suggests that certain paralogs may be more important for combating specific types of infections. nih.gov For example, some moricin paralogs exhibit broad-spectrum antimicrobial activity and high microbe-induced expression, positioning them as major players in the elimination of microbial threats. nih.gov

Phylogenetic analysis of moricin peptides from various lepidopteran insects, including Plutella xylostella, Galleria mellonella, Danaus plexippus, and Bombyx mori, indicates that they likely originated from a common ancestral gene. nih.gov The clustering of moricin genes on the same chromosome in the silkworm genome further supports the idea that this gene family arose through gene expansion during evolution. nih.gov The subsequent sequence divergence among these paralogs has been a key driver of their functional diversification. nih.gov

Molecular Structure and Conformational Determinants of Moricin 1 and Moricin 2

Primary Sequence Characteristics of Mature Peptides

The foundational structure of Moricin-1 and Moricin-2 is dictated by their amino acid sequences. These peptides, originally isolated from the silkworm Bombyx mori, are comprised of 42 amino acid residues. encyclopedia.pubnih.gov In B. mori, there are twelve identified genes that code for moricin (B1577365), categorized into two subfamilies based on sequence similarity. encyclopedia.pub

Amino Acid Composition and Cationicity

Moricins are characterized as cationic peptides, a feature attributed to the presence of charged amino acid residues recurring every three to four amino acids, particularly in the N-terminal half. nih.gov This high basicity is a key contributor to their antimicrobial properties. nih.gov The isoelectric point (pI) of moricin has been calculated to be 11.3, underscoring its cationic nature. nih.gov A moricin from Plutella xylostella, named Px-Mor, which also consists of 42 amino acids, has a predicted pI of 11.17. nih.gov

Sequence Identity of Mature Moricin-1 and Moricin-2

Molecular cloning has revealed the existence of two distinct moricin cDNAs, designated as moricin 1 and moricin 2. nih.govportlandpress.com These two cDNAs exhibit a high degree of similarity, with a 97.2% identity in their nucleotide sequences. nih.govportlandpress.com Despite this, the amino acid sequences of the mature portions of Moricin-1 and Moricin-2 are identical. nih.govportlandpress.comportlandpress.com The variation between them lies within the putative signal peptide, where a single amino acid substitution occurs: Phenylalanine (Phe6) in moricin 1 is replaced by Lysine (Lys6) in moricin 2. nih.govportlandpress.comportlandpress.com

Compound Name Synonyms
Moricin-1MOR, MOR1
Moricin-2MOR2

Secondary Structure Elucidation

The spatial arrangement of the amino acid chain gives rise to the secondary structure of moricins, which is crucial for their biological function.

Predominance of Amphipathic α-Helical Conformations

Circular dichroism (CD) spectroscopy has demonstrated that moricin predominantly adopts an α-helical structure. nih.gov While it may exhibit a random coil conformation in an aqueous solution, it transitions to a predominantly α-helical structure in environments that mimic cell membranes, such as a trifluoroethanol-water mixture. nih.gov This α-helical structure is amphipathic, meaning it has both hydrophobic and hydrophilic faces, which is a common feature of many antimicrobial peptides. encyclopedia.pubnih.gov The structure is similar to that of cecropins, another class of antimicrobial peptides, but moricins lack a hinge region. nih.gov

Specific α-Helical Segments (e.g., N-terminal active site)

The α-helix of moricin is not uniform in its properties along its length. The N-terminal segment, spanning residues 5-22, is an amphipathic α-helix and is considered the active site responsible for increasing the permeability of bacterial membranes. encyclopedia.pubnih.govresearchgate.net The C-terminal region, on the other hand, is primarily hydrophobic and is thought to initiate interaction with the bacterial membrane surface. encyclopedia.pubresearchgate.net

Tertiary Structure Determination and Analysis

Solution Structures via Nuclear Magnetic Resonance Spectroscopy

The three-dimensional solution structure of Bombyx mori moricin was determined using two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy. nih.govpdbj.org To stabilize the peptide's secondary structure for analysis, the experiments were conducted in a methanol (B129727) solvent (CD3OH or CD3OD). nih.govproteinensemble.org In aqueous solutions, moricins typically exhibit a disordered, random coil structure; however, in hydrophobic environments, such as the methanol used for NMR or when interacting with a bacterial membrane, they adopt a stable α-helical conformation. nih.govencyclopedia.pub

The structural calculation was based on a comprehensive set of experimental restraints derived from various NMR experiments, including COSY, TOCSY, and NOESY. proteinensemble.org A total of 439 interproton distance restraints and 24 dihedral angle restraints were employed to generate an ensemble of 20 final structures using a hybrid distance geometry/simulated annealing method. proteinensemble.org

Table 1: NMR Structural Statistics for Moricin
NMR Restraint TypeNumber of Restraints
Interproton Distance Restraints439
Dihedral Angle Restraints (φ)22
Side-chain Angle Restraints (χ1)2
Hydrogen Bond Donors Identified25

Overall Three-Dimensional Fold and Structural Stability

The NMR data reveals that Moricin adopts a unique and extended α-helical structure. nih.govpdbj.org This single, long alpha-helix incorporates eight turns and spans almost the entire length of the peptide, specifically from residue 5 to residue 36. nih.govpdbj.orgnih.gov The four residues at the N-terminus and the six residues at the C-terminus remain as unstructured coils. nih.gov

The stability of this fold is highly dependent on the environment. The transition from a random coil in aqueous solution to a stable α-helix in a hydrophobic environment is a critical determinant of its biological activity. nih.gov Unlike many other antimicrobial peptides, such as defensins, the structure of Moricin is not stabilized by intramolecular disulfide bonds. nih.gov This conformational flexibility allows it to remain inactive in the host's hemolymph and adopt its potent, helical form upon encountering a bacterial membrane.

Structure-Function Relationships

The specific arrangement of amino acids and the resulting amphipathic character of the Moricin helix are directly linked to its potent antimicrobial capabilities.

Identification of Key Amino Acid Residues for Biological Activity

The biological activity of Moricin is not distributed uniformly along the peptide chain. Instead, specific regions and residues play critical roles:

N-Terminal Amphipathic Helix (Residues 5-22): This segment is overwhelmingly cited as the primary determinant of Moricin's antibacterial function. nih.govpdbj.orgencyclopedia.pub It is defined by a clear separation of hydrophobic and hydrophilic (positively charged) amino acid residues on opposite faces of the helix. nih.govpdbj.org This amphipathic nature is crucial for membrane interaction and permeabilization.

C-Terminal Hydrophobic Helix (Residues 23-36): Following the amphipathic N-terminus, the C-terminal portion of the helix is predominantly hydrophobic. nih.govpdbj.org This region is thought to facilitate the peptide's insertion into the lipid bilayer of the bacterial membrane.

Cationic Residues: Moricin is a highly basic peptide, rich in positively charged amino acids like Lysine (Lys) and Arginine (Arg). mdpi.comproteopedia.org These residues are essential for the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. nih.gov

Hydrophobic Residues: The hydrophobic face of the helix is rich in residues such as Alanine (B10760859) (Ala), Leucine (Leu), and Isoleucine (Ile). mdpi.com These residues drive the insertion of the peptide into the nonpolar, lipid core of the membrane. mdpi.com

Correlation between Amphipathicity and Functional Mechanism

The functional mechanism of Moricin is a direct consequence of its amphipathic α-helical structure. The process begins with the electrostatic attraction between the positively charged residues on the hydrophilic face of the Moricin helix and the negatively charged molecules (like lipopolysaccharides or teichoic acids) on the surface of bacteria. nih.govCurrent time information in Tiranë, AL.

Once bound to the surface, the peptide undergoes a conformational change from a random coil to its active α-helical state. The amphipathic N-terminal helix then inserts into the bacterial membrane. nih.govencyclopedia.pub The hydrophobic face of the helix interacts favorably with the fatty acid chains of the membrane lipids, while the hydrophilic, cationic face remains oriented towards the aqueous environment or interacts with the lipid head groups. mdpi.com This insertion disrupts the local membrane structure. It is proposed that three or more Moricin helices can oligomerize to form voltage-dependent pores or channels through the membrane, leading to a loss of ionic balance, leakage of cellular contents, and ultimately, cell death. encyclopedia.pubCurrent time information in Tiranë, AL.

Mechanisms of Biological Action at the Cellular and Molecular Level

Membrane Interaction and Disruption

The primary and most well-documented mode of action for moricins is the perturbation and disruption of the bacterial cell membrane. This process is initiated by electrostatic attraction and culminates in the loss of membrane integrity, leading to cell death. researchgate.netrsc.org

Electrostatic Interaction with Negatively Charged Microbial Membranes

As cationic peptides, moricins possess a net positive charge at physiological pH, a characteristic that is fundamental to their antimicrobial activity. rsc.org This positive charge facilitates an initial electrostatic attraction to the anionic components of microbial cell surfaces. proteopedia.org In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharides (LPS), which present a dense network of negative charges. In Gram-positive bacteria, the cell wall contains teichoic and lipoteichoic acids, which also confer a net negative charge to the surface. plos.orgucl.ac.be

The strong positive charge of moricin (B1577365), reflected in its high isoelectric point (pI), drives its accumulation on the microbial surface. nih.gov This initial binding is a prerequisite for all subsequent membranolytic actions. The C-terminal region of the moricin peptide is thought to be involved in this initial interaction with the bacterial membrane surface. rsc.org

Table 1: Physicochemical Properties of Moricin

Property Value/Description Significance
Amino Acid Residues 42 A relatively small peptide. researchgate.net
Molecular Weight ~4.5 kDa Contributes to its ability to diffuse and interact with membranes. nih.gov
Net Charge (pH 7) Highly positive (Cationic) Crucial for the initial electrostatic attraction to negatively charged microbial membranes. rsc.org
Isoelectric Point (pI) ~11.3 The high pI indicates a strong net positive charge at neutral pH, enhancing binding to anionic surfaces. nih.gov
Secondary Structure α-helical Forms a long α-helix, which is essential for membrane insertion and pore formation. wikipedia.org
Amphipathicity The N-terminal segment is amphipathic. Allows the peptide to interact with both the polar head groups and the hydrophobic core of the lipid bilayer. wikipedia.org

Pore and Channel Formation Models

Following the initial electrostatic binding, the moricin peptide inserts into the lipid bilayer, a process driven by its amphipathic α-helical structure. The N-terminal portion of the helix, which has both a hydrophobic face and a charged, hydrophilic face, is primarily responsible for increasing the permeability of the membrane. wikipedia.orgresearchgate.netfrontiersin.org This insertion disrupts the membrane's structure, leading to the formation of pores or channels. Several models describe this process for AMPs, with evidence suggesting moricin favors pore-forming mechanisms over detergent-like "carpet" models. proteopedia.orgmdpi.comcuny.edu

The "Carpet" Model: In this model, AMPs accumulate on the membrane surface, forming a "carpet-like" layer. Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing micellization and disintegration of the bilayer. mdpi.com However, computational studies suggest that the concentration of moricin required to achieve its minimum inhibitory concentration (MIC) corresponds to a low level of membrane surface coverage, making the carpet mechanism less likely. cuny.eduplos.org

The "Barrel-Stave" Model: Here, peptides insert perpendicularly into the membrane and aggregate to form a pore, with the hydrophobic surfaces of the peptides facing the lipid core and the hydrophilic surfaces lining the aqueous channel. mdpi.com

The "Toroidal-Pore" Model: In this model, the inserted peptides associate with the polar head groups of the lipids, inducing the lipid monolayer to bend inward continuously, thus forming a pore lined by both the peptides and the lipid head groups. mdpi.com Computational analysis indicates that for most helical AMPs, including likely moricin, the formation of a toroidal pore is energetically more favorable than a barrel-stave pore. cuny.eduplos.org The interaction of three or more amphipathic α-helices is reported to be capable of forming such voltage-dependent pores. rsc.org

Disruption of Cellular Membrane Potential and Permeability

The formation of pores or channels by moricin creates a pathway for the unregulated flow of ions and small molecules across the microbial membrane. rsc.orgfrontiersin.org This action has two critical and fatal consequences for the bacterium:

Dissipation of Membrane Potential: The bacterial cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for essential processes like ATP synthesis, solute transport, and protein secretion. The ion channels formed by moricin disrupt this gradient, leading to rapid depolarization of the membrane. frontiersin.org The loss of membrane potential cripples cellular energy production and metabolic functions. frontiersin.org

Increased Permeability: The pores compromise the membrane's barrier function, allowing the leakage of essential intracellular contents, such as ions (e.g., K+), metabolites, and even larger molecules like ATP, out of the cell. mdpi.com Simultaneously, water can influx into the cell, leading to osmotic instability and eventual lysis. This increase in membrane permeability is a direct cause of cell death. wikipedia.orgnih.gov

Intracellular Target Engagement

While membrane disruption is the primary bactericidal mechanism, there is evidence to suggest that some AMPs, potentially including moricin, can translocate across the bacterial membrane without causing immediate lysis and interact with internal cellular components. frontiersin.org The data for moricin's intracellular activity in bacteria are less extensive than for its membrane effects.

Inhibition of Essential Microbial Enzymes (e.g., DNA Gyrase)

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a well-established target for antibiotics. sciencebiology.orgembopress.org This enzyme introduces negative supercoils into DNA, a process vital for managing DNA topology. Inhibition of DNA gyrase leads to the cessation of DNA synthesis and, ultimately, cell death. sciencebiology.org

While direct experimental evidence for moricin's inhibition of purified bacterial DNA gyrase is limited, computational studies have provided insights into this potential mechanism. An in silico molecular docking study investigated the interaction between moricin and the DNA gyrase of Staphylococcus aureus. The results of this study are summarized in the table below.

Table 2: In Silico Docking Analysis of Moricin with S. aureus Drug Target Proteins

Target Protein Function Predicted Binding Energy (kcal/mol) Implication
DNA Gyrase Relieves torsional strain during DNA replication -702.13 High binding energy suggests a strong potential interaction, indicating that Moricin could inhibit enzyme activity.
Dipeptide ABC transporter Nutrient uptake -568.22 Lower predicted binding energy compared to DNA gyrase.
Glycerol phosphate (B84403) lipoteichoic acid synthase Cell wall synthesis -502.43 Lower predicted binding energy compared to DNA gyrase.

(Data sourced from an in silico analysis by Harinatha Reddy A, et al. plos.org)

This computational analysis suggests that moricin has a strong binding affinity for DNA gyrase, even greater than for other potential protein targets. plos.org This implies that, should moricin successfully enter the bacterial cytoplasm, it could inhibit DNA gyrase activity by binding to the enzyme. However, it is crucial to note that these are predictions from a computational model and await confirmation from direct biochemical assays.

Interference with Intracellular Components and Metabolic Processes

Once inside a bacterial cell, AMPs have the potential to disrupt a variety of metabolic pathways. redalyc.orgisciii.es This can occur through several mechanisms, including the inhibition of nucleic acid synthesis, protein synthesis, or other crucial enzymatic activities. mdpi.com For moricin, studies in non-bacterial systems have shown that it can interfere with DNA replication, suggesting a potential for similar activity within bacteria. nih.gov The disruption of the proton motive force by membrane depolarization indirectly inhibits numerous metabolic processes that are dependent on it. frontiersin.org Furthermore, the generation of reactive oxygen species (ROS) has been observed as a consequence of moricin activity in eukaryotic cells, a mechanism that causes widespread oxidative damage to DNA, proteins, and lipids, and could potentially be a factor in its antibacterial action as well. nih.govembopress.org

Modulation of Eukaryotic Cellular Processes (Non-Clinical Research)

The antimicrobial peptide moricin, derived from the silkworm Bombyx mori, has demonstrated significant biological activity in eukaryotic cells, particularly in the context of cancer cell lines. nih.govresearchgate.net Non-clinical research has elucidated its capacity to modulate fundamental cellular processes, leading to cell death. These investigations have primarily focused on its effects on intracellular oxidative stress, organelle morphology, and the activation of signaling pathways that govern cell survival and apoptosis.

Induction of Intracellular Oxidative Stress and Reactive Oxygen Species Generation

Moricin has been shown to induce a significant increase in intracellular reactive oxygen species (ROS) in human triple-negative breast cancer cells (MDA-MB-231). nih.gov Exposure to moricin leads to a dose-dependent elevation of ROS levels. nih.gov Specifically, treatment with moricin at concentrations of 6.25 µg/ml and 12.5 µg/ml resulted in a 1.5-fold and 2-fold increase in intracellular ROS levels, respectively. nih.gov Flow cytometry analysis further confirmed these findings, showing that intracellular ROS increased from a baseline of 11.85% in untreated cells to 26.85% and 46.80% in cells treated with 6.25 µg/ml and 12.5 µg/ml of moricin, respectively. nih.gov This surge in ROS is a key event, as more than 90% of cellular ROS is generated by mitochondria, indicating that moricin's effects are closely linked to mitochondrial function. nih.gov The increase in ROS contributes to a state of oxidative stress, which is further evidenced by a significant decrease in total intracellular glutathione (B108866) levels and a rise in lipid peroxidation in a dose-dependent manner. nih.govresearchgate.net

Table 1: Effect of Moricin on Intracellular ROS Levels in MDA-MB-231 Cells

Moricin Concentration (µg/ml) Fold Increase in Intracellular ROS Percentage of Cells with High ROS (Flow Cytometry)
0 (Control) 1.0 11.85%
6.25 1.5 26.85%
12.5 2.0 46.80%

Data sourced from Ahmad et al. (2023). nih.gov

Alterations in Mitochondrial and Lysosomal Morphology

The moricin-induced increase in oxidative stress, particularly mitochondrial superoxide (B77818) anions, has a direct impact on the morphology of mitochondria and lysosomes. nih.gov At a concentration of 12.5 µg/ml, moricin treatment caused significant morphological alterations in both mitochondria and lysosomes in MDA-MB-231 cells. nih.govresearchgate.net However, at a lower dose of 6.25 µg/ml, no significant morphological changes were observed in these organelles. nih.govresearchgate.net The structural damage to mitochondria is a critical finding, as these organelles are the primary source of ROS generation triggered by moricin. nih.gov The increase in mitochondrial superoxide anion was measured to be 1-fold and 1.4-fold in cells treated with 6.25 µg/ml and 12.5 µg/ml of moricin, respectively, compared to control cells. nih.govresearchgate.net

Activation of Apoptotic Pathways (e.g., Caspase-Dependent Apoptosis)

The cellular stress induced by moricin culminates in the activation of apoptotic pathways. nih.gov Research has demonstrated that moricin triggers caspase-dependent apoptosis in MDA-MB-231 cells. nih.govnih.gov This is evidenced by the upregulation of key proteins involved in the apoptotic cascade. Moricin exposure leads to an increase in the expression of Bax, a pro-apoptotic protein, as well as caspase 3 and caspase 9. nih.govresearchgate.net The activation of these caspases is a hallmark of the intrinsic apoptotic pathway, which is often initiated in response to mitochondrial stress. nih.gov

Regulation of Signaling Proteins (e.g., Notch-1, NF-kB, Bcl2, p53)

Moricin's mechanism of action involves the intricate regulation of several critical signaling proteins that control cell fate. nih.gov In silico and in vitro studies have revealed that moricin interacts with and modulates key signaling pathways, notably the Notch pathway. nih.govresearchgate.net

Exposure of MDA-MB-231 cells to moricin resulted in a significant downregulation in the expression of Notch-1, the anti-apoptotic protein Bcl2, and the transcription factor NF-κB. nih.govresearchgate.netnih.gov Conversely, the expression of the tumor suppressor protein p53 was markedly upregulated. nih.govresearchgate.net The downregulation of Notch-1 is significant as it is linked to the suppression of its downstream target, NF-κB. nih.gov Furthermore, the upregulation of p53 is believed to be a consequence of the increased ROS levels within the cancer cells. researchgate.net The interplay between the decrease in Notch-1 and the increase in p53 appears to be a crucial element in moricin's anticancer activity. nih.govresearchgate.net There is also evidence suggesting a cross-talk between the Notch-1 and NF-κB pathways. nih.gov

Table 2: Regulation of Signaling Proteins by Moricin in MDA-MB-231 Cells

Signaling Protein Effect of Moricin Treatment
Notch-1 Downregulation nih.govresearchgate.net
NF-κB Downregulation nih.govresearchgate.net
Bcl2 Downregulation nih.govresearchgate.net
p53 Upregulation nih.govresearchgate.net
Bax Upregulation nih.govresearchgate.net
Caspase 3 Upregulation nih.govresearchgate.net
Caspase 9 Upregulation nih.govresearchgate.net

Data sourced from Ahmad et al. (2023). nih.govresearchgate.net

Spectrum of Biological Activities Excluding Clinical Outcomes

Antimicrobial Activity Profile

Moricin (B1577365) peptides exhibit a broad spectrum of antimicrobial activity, though their potency varies significantly across different microbial species and even among different moricin family members. rsc.orgtmrjournals.com They are generally induced by bacterial infection and are active against both Gram-positive and Gram-negative bacteria. uniprot.orgnih.gov

Moricin has demonstrated notable activity against several Gram-positive bacteria. The peptide was originally isolated based on its ability to suppress the multiplication of Staphylococcus aureus. rsc.orgresearchgate.net Studies have confirmed its efficacy against various Gram-positive species, with research indicating it generally has a higher activity against this group compared to its efficacy against Gram-negative bacteria. researchgate.netnih.govmdpi.com

One comprehensive study evaluating a synthetic moricin from Bombyx mori against a large panel of microbes found that all tested strains of Bacillus species were resistant, with a Minimum Inhibitory Concentration (MIC) greater than 512 µg/mL. tmrjournals.com Similarly, most tested Enterococcus strains were resistant at this high concentration. tmrjournals.com However, the original study that isolated moricin reported potent activity against S. aureus ATCC6538P. researchgate.net Other research has shown that moricin from B. mori (Bmmor) exhibits antibacterial activity against Bacillus subtilis, Bacillus thuringiensis, and Bacillus bombysepticus. rsc.org An analog from the tobacco hornworm, Manduca sexta, was effective against S. aureus (including a methicillin-resistant strain) and Micrococcus luteus at low micromolar concentrations. mdpi.com

Moricins are also active against a range of Gram-negative bacteria. nih.govuniprot.org The peptide's amphipathic N-terminal helix is responsible for increasing the permeability of the bacterial cytoplasmic membrane, leading to cell death. researchgate.netresearchgate.net

In a broad screening, moricin showed limited potential against many clinically important Gram-negative strains, with the majority of strains from genera such as Acinetobacter, Aeromonas, Escherichia, Klebsiella, and Salmonella being resistant (MIC > 512 µg/mL). tmrjournals.com However, a few specific strains, such as one strain of Erwinia amylovora and one of Hafnia alvei, were susceptible at concentrations ≤ 8 µg/mL. tmrjournals.comresearchgate.netresearchgate.net In contrast, other studies have reported that B. mori moricin is active against E. coli. rsc.org The moricin analog from Manduca sexta demonstrated potent activity, inhibiting the growth of E. coli, Salmonella typhimurium (including a multidrug-resistant strain), Pseudomonas aeruginosa, and Serratia marcescens with an MIC of 6.25 µg/ml (1.4 µM). mdpi.com

The activity of Bombyx mori moricins against fungi and yeasts is generally considered to be less potent than their antibacterial effects. frontiersin.org While moricin is described as having activity against a few yeast strains, its primary role appears to be antibacterial. nih.govmdpi.com

However, research on moricin-like peptides from other lepidopteran species has revealed significant antifungal potential. Moricin-like peptides identified in the wax moth, Galleria mellonella, were found to be particularly active against filamentous fungi, capable of preventing the growth of Fusarium graminearum at a concentration of 3 µg/ml. nih.gov These analogs were also active against yeasts. nih.gov Similarly, a moricin analog from the diamondback moth, Plutella xylostella (Px-Mor), exhibited a broad antimicrobial spectrum that included activity against fungi, notably the opportunistic human pathogen Aureobasidium pullulans. frontiersin.org

The Bombyx mori genome contains 12 genes that code for moricin peptides, which are categorized into three subtypes: Bmmor, moricin-like A, and moricin-like B. rsc.org These subtypes show significant differences in their antimicrobial potency. Research indicates that the Bmmor subtype, which corresponds to the originally discovered moricin (Moricin-1), demonstrates the highest antibacterial toxicity. rsc.org The moricin-like A subtype follows with moderate activity, while the moricin-like B subtype is reported to be inactive against the tested bacteria. rsc.org UniProt entries for both Moricin-1 and Moricin-2 state they have antibacterial activity, but specific comparative studies detailing the MICs of purified Moricin-2 are limited. uniprot.orguniprot.org

When comparing B. mori moricin to its analogs in other insects, variations in spectrum and potency are evident. The moricin from Manduca sexta, for instance, shows consistently potent activity against a range of both Gram-positive and Gram-negative bacteria, with MIC values generally at or below 6.25 µg/mL (1.4 µM). mdpi.com This suggests that moricin analogs from different species have evolved distinct activity profiles.

Table 1: Antimicrobial Activity of Bombyx mori Moricin and Manduca sexta Moricin Analog

Peptide Organism MIC (µg/mL) Reference
***B. mori* Moricin**
Erwinia amylovora ≤ 8 tmrjournals.com
Hafnia alvei ≤ 8 tmrjournals.com
Acinetobacter spp. > 512 tmrjournals.com
Bacillus spp. > 512 tmrjournals.com
Staphylococcus spp. > 512 tmrjournals.com
***M. sexta* Moricin Analog**
Escherichia coli D31 6.25 mdpi.com
Salmonella typhimurium DT104 6.25 mdpi.com
Pseudomonas aeruginosa 6.25 mdpi.com
Micrococcus luteus 6.25 mdpi.com
Staphylococcus aureus ATCC 43300 (MRSA) 12.5 mdpi.com

Activity Against Fungal and Yeast Strains

Immunomodulatory Research (Non-Clinical)

Beyond their direct microbicidal action, moricins function as integral effector molecules within the broader context of the invertebrate immune system. oup.comcabidigitallibrary.org Their synthesis and release are a hallmark of the humoral immune response in insects, which lack an adaptive immune system and rely entirely on innate defenses. rsc.orgoup.com

The expression of moricin genes is a direct consequence of an immune challenge. uniprot.org Upon detection of pathogens like bacteria, the fat body (an organ analogous to the vertebrate liver) and hemocytes (immune cells in the insect hemolymph) are stimulated to transcribe and produce moricins and other AMPs. oup.comuniprot.org Studies show that moricin mRNA levels increase significantly within hours of a bacterial challenge. uniprot.org

The regulation of moricin production is tied to conserved immune signaling pathways. In Bombyx mori, the Toll signaling pathway is a key regulator of the innate immune response. mdpi.com Research has shown that silencing the gene for a specific Toll receptor, BmToll9-1, results in a significant reduction in the expression of moricin genes. mdpi.com This demonstrates that moricin acts downstream of this signaling cascade and is a critical output of the host's defensive response. Therefore, moricins are not just antimicrobial agents but also key components and indicators of an activated invertebrate immune system. oup.commdpi.com

Research on Systemic Infection Tolerance Mechanisms

Research in insects, particularly the silkworm Bombyx mori, has shed light on the mechanisms of systemic infection tolerance and the role of moricin peptides. Studies have demonstrated that insects can develop a "primed" immune response. nih.govresearchgate.netplos.orgplos.org When silkworms are orally administered heat-killed Pseudomonas aeruginosa, they exhibit increased resistance to a subsequent, otherwise lethal, injection of the same bacteria into their hemolymph (body cavity). nih.govresearchgate.netplos.orgplos.org This protective effect is linked to the recognition of peptidoglycans, which are components of the bacterial cell wall. nih.govresearchgate.net

The mechanism behind this tolerance involves the systemic activation of the insect's innate immune system. nih.govplos.org Following the oral administration of the heat-killed bacteria, there is a notable increase in the mRNA expression of antimicrobial peptides (AMPs), specifically cecropin (B1577577) A and moricin, in the fat body and hemocytes (blood cells). nih.govresearchgate.netplos.orgplos.org This indicates that the initial exposure in the gut primes the entire body for a more robust defense against a later systemic infection. nih.govplos.org The expression of moricin was found to be upregulated in the fat body and hemocytes, although not significantly in the midgut itself. nih.govplos.orgplos.org

Further studies confirm that pathogen infection triggers the production of various AMPs. Infection with Bacillus bombyseptieus in silkworms leads to an upregulation of several AMP gene families, with the moricin subfamily showing a more than eight-fold increase in expression 24 hours post-infection. plos.org This response is primarily mediated through the Toll signaling pathway, a crucial component of insect innate immunity. plos.org The regulation of moricin expression is complex, involving the Toll pathway, as well as NF-κB/Rel and GATA transcription factors. nih.gov This systemic production of AMPs like moricin, which are released into the hemolymph, is a key feature of the humoral immune response in insects, providing a rapid defense against invading microbes. rsc.org

Table 1: Summary of Research on Moricin's Role in Systemic Infection Tolerance
Organism/ModelExperimental SetupKey Findings Related to MoricinAssociated PathwaysReference(s)
Silkworm (Bombyx mori)Oral administration of heat-killed P. aeruginosa followed by systemic infection.Increased mRNA levels of moricin in the fat body and hemocytes, contributing to infection tolerance.Innate immune priming, Peptidoglycan recognition. nih.gov, researchgate.net, plos.org, plos.org
Silkworm (Bombyx mori)Systemic infection with Bacillus bombyseptieus.Moricin subfamily gene expression increased more than eight-fold at 24 hours post-infection.Toll signaling pathway. plos.org

Antineoplastic Research (In Vitro and Mechanistic Studies)

While moricin peptides are recognized for their antimicrobial properties, recent scientific investigation has explored their potential as anticancer agents. nih.govresearchgate.netnih.gov This research has focused on understanding the mechanisms through which moricin exerts cytotoxic effects on cancer cells, using in vitro models. nih.govresearchgate.netmdpi.com Studies have revealed that moricin can inhibit cancer cell viability, proliferation, and migration, suggesting a potential role for these peptides in oncology research. nih.govresearchgate.net The primary mechanism appears to be the induction of apoptosis through pathways involving reactive oxygen species (ROS). nih.govresearchgate.netnih.govresearchgate.net

In vitro studies have demonstrated that moricin can induce dose-dependent inhibition of cell viability in human cancer cell lines. nih.govnih.gov Research using the MDA-MB-231 triple-negative breast cancer cell line showed that while moricin exposure up to 3.125 µg/ml had no significant effect, higher concentrations led to a substantial decrease in cell viability. nih.gov Specifically, treatment with 6.25 µg/ml of moricin for 24 hours resulted in a 24% decrease in cell viability, and a concentration of 12.5 µg/ml caused a 50% reduction. nih.gov

The underlying mechanism for this cytotoxicity is the induction of apoptosis. nih.govresearchgate.net Moricin exposure prompts a high generation of reactive oxygen species (ROS) within the cancer cells. nih.govnih.gov This oxidative stress is believed to trigger a caspase-dependent cell death pathway. nih.govresearchgate.netresearchgate.net Molecular analysis revealed that moricin treatment leads to the downregulation of key survival proteins such as Notch-1, NF-ƙB, and Bcl2. nih.govresearchgate.netnih.gov Concurrently, it upregulates the expression of pro-apoptotic proteins including p53, Bax, caspase 9, and caspase 3. nih.govresearchgate.netnih.gov This shift in protein expression ultimately culminates in programmed cell death of the cancer cells. nih.govresearchgate.net Furthermore, studies showed that moricin significantly reduces the rate of cell proliferation, with doses of 6.25 and 12.5 μg/ml causing 60% and 70% lower cell proliferation, respectively, as measured by BrdU incorporation. nih.gov

Table 2: Effect of Moricin on the Viability of MDA-MB-231 Cancer Cells
Moricin Concentration (µg/ml)Moricin Concentration (µM)Decrease in Cell Viability (%)Reference(s)
3.125~0.688No significant loss nih.gov
6.25~1.3724% nih.gov
12.5~2.7550% nih.gov
>12.5>2.75>75% nih.gov

In addition to inhibiting proliferation, moricin has been shown to impede the migration of cancer cells, a critical process in tumor metastasis. nih.gov Research on the MDA-MB-231 human breast cancer cell line demonstrated that moricin treatment significantly reduces the rate of cell migration. nih.gov This effect was observed after both 12 and 24 hours of exposure to the peptide. nih.gov

The study highlighted that a concentration of 12.5 μg/ml of moricin was particularly effective, showing a relatively higher anti-migration effect after 24 hours of treatment. nih.gov This inhibition of cell movement is a key finding, as cell migration is a fundamental aspect of cancer's ability to invade surrounding tissues and spread to distant sites. nih.gov

Table 3: Research Findings on Anti-Migration Effects of Moricin
CompoundCell LineObservationEffective ConcentrationReference(s)
MoricinMDA-MB-231 (Human Breast Cancer)Significant decline in the rate of cell migration after 12 and 24 hours.12.5 µg/ml showed high anti-migration effects at 24 hours. nih.gov

Advanced Research Methodologies and Analytical Frameworks

Recombinant Expression and Purification Techniques

The production of Moricin (B1577365) for research purposes largely relies on recombinant DNA technology, which allows for the generation of significant quantities of the peptide. Escherichia coli is a commonly used expression host due to its rapid growth and well-understood genetics. nih.govcore.ac.ukresearchgate.net

One effective strategy involves expressing Moricin as a soluble fusion protein. nih.gov For instance, Moricin CM4 has been successfully produced in E. coli by fusing it with tags like elastin-like peptide (ELP) and intein. nih.gov This fusion approach facilitates purification using methods other than traditional immobilized metal affinity chromatography (IMAC). The ELP tag allows for purification by a method known as inverse transition cycling (ITC), a cost-effective technique for isolating the fusion protein. nih.gov Following purification, the intein tag enables self-cleavage, releasing the active Moricin peptide. nih.gov Another approach involves expressing Moricin as a fusion protein and then using chemical cleavage agents like cyanogen (B1215507) bromide or o-iodosobenzoic acid to release the peptide. core.ac.uk

In addition to bacterial systems, insect cell lines such as Drosophila S2 cells have been utilized for expressing recombinant Moricin. For example, Px-Mor, a Moricin-family peptide from Plutella xylostella, was expressed in S2 cells with a C-terminal 6x-His tag. frontiersin.org This allowed for purification to homogeneity using a Ni2+-NTA column. frontiersin.org The expression in S2 cells was induced on a large scale using copper sulfate (B86663). frontiersin.org

Regardless of the expression system, the final yield and purity of the recombinant Moricin are critical. Researchers have reported yields of around 5.5 mg/l for purified Moricin from fermentation strategies. researchgate.net Following cleavage and initial purification, techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) are often employed to achieve a high degree of purity. researchgate.netresearchgate.net

Table 1: Comparison of Recombinant Expression Systems for Moricin and Related Peptides

FeatureE. coli SystemDrosophila S2 Cell System
Expression Method Fusion protein (e.g., with ELP-intein tags) nih.govFusion protein (e.g., with His-tag) frontiersin.org
Purification Tag ELP-intein, Hexahistidine nih.govresearchgate.net6x-His tag frontiersin.org
Purification Method Inverse Transition Cycling (ITC), IMAC, Cationic exchange chromatography nih.govresearchgate.netNi2+-NTA affinity chromatography frontiersin.org
Cleavage Self-cleavage (intein), Chemical cleavage (e.g., cyanogen bromide) nih.govcore.ac.ukNot always required if tag effect is minimal frontiersin.org
Reported Yield ~5.5 mg/l researchgate.netNot specified
Inducer Not specifiedCopper sulfate frontiersin.org

Gene Editing and Mutagenesis Approaches for Functional Studies

To understand the relationship between the structure of Moricin and its biological function, researchers employ gene editing and mutagenesis techniques. These approaches allow for the creation of specific modifications in the peptide's amino acid sequence, and the resulting functional changes can be assessed.

Site-directed mutagenesis is a key technique used to substitute specific amino acids. For example, a recombinant version of Moricin was created with an alanine (B10760859) residue at position 42 instead of the natural histidine. core.ac.uk Studies of this variant revealed that it retained the same level of antibacterial activity as the natural form, indicating that the histidine at this position is not essential for its primary function. core.ac.uk

The generation of large-scale mutant libraries using tools like CRISPR/Cas9 has become a powerful approach for functional genomics in Bombyx mori. nih.govbiorxiv.orgbiorxiv.org While not yet specifically detailed for the Moricin gene itself in the provided results, this technology allows for high-throughput screening of gene function. nih.govbiorxiv.org Researchers have successfully used CRISPR/Cas9 to target other genes in the silkworm, such as BmBlos2, to study developmental processes. biochemjournal.com This demonstrates the potential for applying this technology to create a library of Moricin mutants to systematically probe the functional role of each amino acid.

The synthesis of peptide analogs is another important approach. By chemically synthesizing variations of the Moricin sequence, researchers can investigate the effects of specific modifications on antimicrobial activity. frontiersin.org This method, combined with functional assays, provides insights into which parts of the peptide are crucial for its mechanism of action. frontiersin.org

Advanced Microscopy Techniques (e.g., SEM, TEM) for Cellular Interaction Analysis

Advanced microscopy techniques are indispensable for visualizing the effects of Moricin on microbial cells at a high resolution. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are particularly valuable for analyzing the morphological changes induced by the peptide.

Studies have used SEM and TEM to observe the interaction of a synthetic Moricin analog (MorA) with pathogens. frontiersin.org These analyses revealed that the peptide exerts its bactericidal effects through membrane binding and disruption. frontiersin.org Similarly, electron microscopy was used to investigate how recombinant Moricin interacts with the mycelia of the fungus Aureobasidium pullulans. frontiersin.org For this, the mycelia were incubated with the Moricin protein, fixed, dehydrated, and then prepared for microscopic examination. frontiersin.org

Fluorescence microscopy is another powerful tool used in Moricin research. It can be employed to assess cellular processes affected by the peptide. For instance, in a study on human breast cancer cells, fluorescence microscopy was used to measure the generation of intracellular reactive oxygen species (ROS) after treatment with Moricin, using the dye DCFH-DA. nih.gov This technique, along with flow cytometry, allows for the quantification of ROS levels, providing insight into the peptide's mechanism of inducing cell death. nih.gov

Table 2: Application of Advanced Microscopy in Moricin Research

Microscopy TechniqueApplicationTarget Organism/CellKey Findings
SEM & TEM Analysis of membrane disruption frontiersin.orgBacteria and FungiMoricin analogs cause cell death by disrupting the cell membrane. frontiersin.org
Electron Microscopy Investigation of interaction with mycelia frontiersin.orgAureobasidium pullulansVisualized the direct interaction between recombinant Moricin and fungal structures. frontiersin.org
Fluorescence Microscopy Measurement of intracellular Reactive Oxygen Species (ROS) nih.govHuman breast cancer cells (MDA-MB-231)Moricin treatment leads to a significant increase in ROS production. nih.gov

Spectroscopic Methods for Structural and Conformational Analysis (e.g., Circular Dichroism)

Spectroscopic techniques are crucial for determining the three-dimensional structure and conformational properties of Moricin. Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure of the peptide. core.ac.ukresearchgate.netnih.gov CD analysis of Moricin has shown that it possesses a predominantly helical structure. nih.gov This helical conformation is considered important for its biological activity. core.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the high-resolution solution structure of Moricin. proteinensemble.org This involves preparing a sample of the recombinant peptide and acquiring various 2D NMR spectra, such as COSY, TOCSY, and NOESY. proteinensemble.org By analyzing the nuclear Overhauser effect (NOE) data, researchers can calculate interproton distance restraints. proteinensemble.org These restraints, along with dihedral angle restraints derived from coupling constants, are used in structure calculation programs like X-PLOR to generate an ensemble of structures that represent the peptide's conformation in solution. proteinensemble.org

Mass spectrometry (MS) is used to confirm the molecular weight of the purified peptide, ensuring that the correct product has been obtained. researchgate.netnih.gov For example, MS analysis determined the molecular weight of a Moricin peptide to be 4544 Da. nih.gov

Computational and In Silico Modeling

Computational methods play an increasingly important role in predicting the function and interaction partners of peptides like Moricin, guiding further experimental work. rroij.com

Molecular docking is a computational technique used to predict how a peptide might bind to a specific target protein. This method was used to investigate the potential anticancer properties of Moricin. researchgate.netnih.gov By docking the Moricin peptide with various proteins involved in cancer signaling pathways, researchers identified the Notch protein family as a potential target. researchgate.net The strong binding affinity predicted by these simulations guided subsequent in vitro studies to validate the interaction. researchgate.netnih.gov Web servers like HawkDOCK are utilized for these protein-peptide docking simulations. nih.gov

Bioinformatics tools are used to analyze the sequence of Moricin and compare it to other known peptides. This helps in classifying the peptide and predicting its function based on homology to well-characterized proteins. researchgate.net By performing homology modeling, researchers can predict the secondary structure of Moricin and its analogs, which often reveals classical features of antimicrobial peptides, such as amphipathic helices. frontiersin.org These in silico predictions of structure are then typically confirmed experimentally using techniques like CD spectroscopy. frontiersin.org Analyzing the physicochemical properties of the Moricin sequence, such as its isoelectric point and instability index, can also provide clues about its biological activity. researchgate.net

Peptide Design and Optimization Algorithms

The advancement of computational tools has ushered in a new era of peptide design, enabling the in silico creation and refinement of antimicrobial peptides (AMPs) with enhanced efficacy and tailored properties. While specific applications of advanced optimization algorithms to Moricin-1 and Moricin-2 are not extensively documented in publicly available research, the established methodologies for other AMPs provide a clear framework for how Moricins could be optimized. These strategies primarily revolve around machine learning, quantitative structure-activity relationship (QSAR) models, and evolutionary algorithms.

The core principle of these algorithms is to navigate the vast sequence space to identify novel peptide sequences with desired attributes, such as heightened antimicrobial potency, increased stability, and reduced toxicity. This is often a multi-objective optimization challenge. mdpi.comnih.govrsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models form the foundation of many peptide optimization strategies by establishing a mathematical correlation between the chemical structure of a peptide and its biological activity. semanticscholar.orguestc.edu.cnnih.gov For peptides, this involves translating the amino acid sequence into a series of numerical descriptors that quantify physicochemical properties like hydrophobicity, charge, helical content, and amphipathicity. nih.gov

A typical QSAR study for an AMP like Moricin would involve:

Data Collection: Assembling a dataset of Moricin analogs with experimentally determined antimicrobial activities (e.g., Minimum Inhibitory Concentration or MIC).

Descriptor Calculation: Computing various physicochemical descriptors for each peptide in the dataset.

Model Building: Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms like Support Vector Machines (SVM) to build a predictive model that links the descriptors to the observed activity. uestc.edu.cn

Validation: Rigorously testing the model's predictive power to ensure its reliability.

Once a robust QSAR model is developed, it can be used to predict the activity of virtual, un-synthesized Moricin analogs, thereby guiding the design process toward more potent variants.

Machine Learning and Evolutionary Algorithms

More advanced approaches leverage machine learning and evolutionary or genetic algorithms to actively design and optimize peptides. researchgate.net These methods can start from a known template, such as the sequence of Moricin-1, or generate sequences de novo. researchgate.netmdpi.comnih.gov

Genetic Algorithms (GAs) mimic the process of natural selection. johnross.comutoronto.cascholarly.orgresearchgate.net In the context of peptide design, a population of candidate peptide sequences (the "genes") is generated. fei.edu.br Each peptide is evaluated by a "fitness function," which is often a QSAR model or a combination of predictive models for activity, toxicity, and stability. The algorithm then iteratively applies operators like mutation (changing amino acids) and crossover (combining parts of different peptides) to create new generations of peptides, progressively selecting for higher "fitness." nih.gov This heuristic search method is highly effective at exploring the vast peptide sequence space to find novel and highly active candidates. nih.gov

Deep Learning and Generative Models , such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), represent the cutting edge of peptide design. mdpi.combiorxiv.org These models can learn the underlying patterns from large databases of known AMPs. A trained generative model can then create entirely new peptide sequences that are predicted to have strong antimicrobial properties, moving beyond simple modifications of existing templates. mdpi.comelifesciences.org For instance, a model could be trained on a dataset of helical AMPs, including Moricin, to generate novel helical peptides with optimized amphipathicity and charge distribution. biorxiv.orgplos.org

The table below illustrates a conceptual workflow for optimizing a peptide like Moricin using a multi-objective genetic algorithm, a common and powerful approach in the field. mdpi.comnih.gov

Phase Description Relevant Algorithms/Tools Objective for Moricin Optimization
1. Initialization A starting population of Moricin analogs is created, either by random mutation of the wild-type sequence or based on a library of known variants.-Generate sequence diversity around the Moricin scaffold.
2. Fitness Evaluation Each peptide in the population is evaluated based on multiple objectives. This is the most critical step, relying on predictive models.QSAR Models, Machine Learning Classifiers (SVM, Random Forest), Deep Neural NetworksMaximize predicted antimicrobial activity, minimize predicted hemolysis (toxicity), and ensure stability (e.g., low instability index).
3. Selection Peptides are selected to "parent" the next generation based on their fitness scores. Elite individuals (highest fitness) may be carried over directly.Non-dominated Sorting (e.g., in NSGA-II), Tournament SelectionSelect for peptides with the best balance of high activity and low toxicity.
4. Genetic Operators Crossover and mutation operators are applied to the selected parents to create a new generation of "offspring" peptides.Single-point crossover, Multi-point crossover, Random mutationExplore new regions of the sequence space by combining features of successful peptides and introducing novel changes.
5. Iteration The process (Steps 2-4) is repeated for a set number of generations or until the fitness of the population no longer improves significantly.-Converge on a set of optimized Moricin analogs (Pareto front) that represent the best possible trade-offs between the defined objectives.
6. Validation The top-performing in silico candidates are synthesized and tested experimentally to validate the model's predictions.-Confirm the enhanced antimicrobial activity and reduced toxicity of the designed Moricin peptides in the lab.

This iterative, computational evolution allows for the rapid exploration of millions of potential sequences, a task impossible through traditional laboratory synthesis and screening alone, ultimately accelerating the discovery of superior therapeutic peptides. researchgate.net

Future Research Trajectories and Non Clinical Applications

Elucidation of Broader Biological Roles Beyond Antimicrobial Activity

While initially identified and primarily studied for their potent antimicrobial effects against a wide range of bacteria and fungi, emerging research suggests that moricins possess a broader spectrum of biological activities. nih.govmdpi.com Recent studies have ventured into exploring their potential as anticancer agents. For instance, in vitro research demonstrated that moricin (B1577365) can induce dose-dependent inhibition of cell viability in human triple-negative breast cancer cells (MDA-MB-231). nih.govresearchgate.net The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to caspase-dependent apoptosis. nih.govresearchgate.net Molecular studies accompanying these findings revealed that moricin exposure led to the downregulation of key cancer-related proteins like Notch-1, NF-ƙB, and Bcl2, while upregulating p53, Bax, and caspases 3 and 9. nih.gov

In addition to anticancer properties, the broader family of antimicrobial peptides (AMPs) is known for immunomodulatory functions, such as altering host gene expression, acting as chemokines, and modulating inflammatory responses. wikipedia.org While specific immunomodulatory roles of moricins are a developing area of research, their function as key effectors in the insect immune response suggests they are integral to a complex defense system. rsc.org The potential for antiviral activity is another area of interest for AMPs in general, though specific research on moricin's antiviral capabilities is less extensive. nih.gov The exploration of these non-antimicrobial functions represents a significant trajectory for future moricin research.

Investigation of Post-Translational Modifications (or lack thereof) and Their Implications

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their function, stability, and localization. thermofisher.comwikipedia.org In the case of moricins, a notable characteristic is the general absence of post-translational modifications. nih.govrsc.org Genes encoding for moricin produce a mature peptide that typically contains a positively charged C-terminus and an amphipathic alpha-helical N-terminus without requiring subsequent alteration. nih.govrsc.orgresearchgate.net

This lack of PTM has significant practical implications. It simplifies the production of these peptides through chemical synthesis or recombinant DNA technology in host systems like Escherichia coli. nih.govrsc.orgresearchgate.net Researchers have successfully produced artificial moricin genes and expressed them in bacteria, yielding a recombinant peptide with physical and biological characteristics identical to its natural counterpart. nih.govresearchgate.net This circumvents the complexities and potential inconsistencies that can arise when a specific PTM, such as glycosylation, is required for bioactivity but is not correctly performed by a recombinant host. mdpi.com The straightforward nature of moricin's structure, therefore, makes it a more accessible and reliable molecule for research and development.

Development of Engineered Moricin Variants for Enhanced Specificity or Potency

The potential to tailor antimicrobial peptides for specific applications has driven research into creating engineered variants. For moricins, this involves modifying the amino acid sequence to improve properties like target specificity, antimicrobial potency, and stability. An early example involved the chemical synthesis of an artificial moricin gene for expression in E. coli, demonstrating that the peptide could be produced recombinantly while retaining its natural activity. nih.govresearchgate.net

Future development in this area could involve targeted amino acid substitutions. General strategies for AMP engineering include altering the net charge or amphipathicity of the peptide, which are known to be crucial for antimicrobial activity. mdpi.com For example, the N-terminal amphipathic α-helix of moricin is understood to be primarily responsible for its membrane-permeabilizing activity, making it a key target for modification. ekb.egnih.govwikipedia.org By creating variants with altered sequences in this or other regions, researchers could develop moricins with enhanced activity against specific, highly resistant pathogens or with reduced toxicity to host cells. Patent filings have included moricin among other AMPs that can be encoded in engineered phagemid systems, highlighting the interest in developing novel delivery and expression platforms for these peptides. google.com

Utilization in Non-Therapeutic Biotechnological Fields (e.g., Research Reagents, Agricultural Pest Management)

Beyond clinical applications, moricins and other insect-derived AMPs present significant opportunities in non-therapeutic biotechnology. One of the most promising areas is agricultural pest management. researchgate.netfrontiersin.org As components of the innate immune system of lepidopteran insects, moricins are naturally adapted to combat pathogens relevant to this insect order. mdpi.comfrontiersin.org This has led to their investigation as potential biopesticides. Research has shown that moricins could be used to confer resistance to bacterial and fungal pathogens in plants. frontiersin.org The peptide has demonstrated activity against destructive plant pathogens, indicating its potential for crop protection. mdpi.com

The specificity of moricin's action also makes it a valuable research reagent. Its ability to permeabilize bacterial membranes can be harnessed in studies of microbial physiology and membrane dynamics. ekb.eg Furthermore, as a well-characterized component of the insect immune response, moricin serves as a molecular tool in fundamental research to probe the mechanisms of innate immunity. nih.gov

Contribution to Fundamental Understanding of Invertebrate Immunity and Peptide Biology

The discovery and continued study of moricins have been instrumental in advancing the fundamental understanding of invertebrate immunity. mdpi.comekb.eg Insects lack an adaptive immune system and rely solely on their innate defenses, of which AMPs are a cornerstone. mdpi.comrsc.org Moricins, first isolated from the silkworm Bombyx mori, were identified as a novel class of antibacterial peptides, expanding the known arsenal (B13267) of insect immune effectors. nih.govresearchgate.netwikipedia.org

Research on moricin has provided key insights into how these peptides function. Structural studies, including NMR spectroscopy, revealed a distinctive long α-helical structure that is crucial for its function of disrupting bacterial membranes. nih.govwikipedia.org The study of the moricin gene family in species like Bombyx mori has shed light on the genetic basis of immune diversity, showing that multiple genes encode for different moricin subtypes. nih.govrsc.org This research contributes to a broader understanding of peptide biology, including structure-function relationships, gene evolution, and the role of peptides as key mediators of biological processes. mdpi.com The investigation of moricin and its analogues in various lepidopteran species continues to build a more complete picture of how insects have evolved sophisticated molecular defenses against a constant onslaught of microbial threats. nih.govmdpi.com

Q & A

Q. How can researchers quantify Moricin-1 expression levels in insect models, and what factors contribute to variability in these measurements?

  • Methodological Answer : Use qRT-PCR or RNA sequencing to measure transcript levels, and validate with Western blotting or ELISA for protein expression. Variability may arise from developmental stage, pathogen exposure, or tissue-specific regulation . For instance, highlights Moricin-1’s expression at ~15 units in a comparative study, suggesting its prominence in immune responses. Control for circadian rhythms and pathogen type to minimize variability.

Q. What standard assays are recommended to evaluate the antimicrobial efficacy of Moricin-1 and Moricin-2?

  • Methodological Answer : Employ minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria or fungi. Use fluorescence-based viability assays (e.g., SYTOX Green) for real-time monitoring. Include positive controls like cecropins or defensins for comparative analysis .

Q. How can researchers ensure reproducibility when isolating Moricin-1 from insect hemolymph?

  • Methodological Answer : Follow chromatographic protocols (e.g., HPLC or FPLC) with ion-exchange or size-exclusion columns. Document buffer conditions, protease inhibitors, and centrifugation parameters. emphasizes detailed methodology sections to enable replication .

Advanced Research Questions

Q. What experimental designs are optimal for resolving structural-functional relationships in Moricin-1 and Moricin-2 using NMR or cryo-EM?

  • Methodological Answer : For NMR, isotopically label recombinant Moricin peptides (¹⁵N/¹³C) and analyze under lipid bilayer-mimicking conditions. For cryo-EM, prepare peptide-pathogen complexes and use particle picking algorithms. advises combining structural data with antimicrobial assays to link conformation to activity .

Q. How can conflicting reports on Moricin-1’s efficacy against fungal pathogens be systematically addressed?

  • Methodological Answer : Conduct meta-analyses of existing studies, controlling for variables like fungal strain, peptide concentration, and assay conditions. Use statistical models (e.g., random-effects) to quantify heterogeneity. recommends consulting domain experts to identify overlooked confounding factors .

Q. What frameworks (e.g., PICO/FINER) are suitable for formulating hypotheses about Moricin-2’s role in cross-species immunity?

  • Methodological Answer : Apply the FINER criteria to ensure feasibility (e.g., transgenic models), novelty (e.g., unexplored pathogens), and relevance (e.g., agricultural pests). Use PICO to define populations (e.g., Drosophila), interventions (Moricin-2 overexpression), and outcomes (pathogen load reduction) .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response data in Moricin-1 time-kill assays?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to estimate EC₅₀ values. Apply ANOVA with post-hoc tests for multi-group comparisons. mandates reporting precision (e.g., ± SEM) and justifying significant figures based on instrument resolution .

Q. How can transcriptomic data on Moricin expression be integrated with proteomic validation in a multi-omics framework?

  • Methodological Answer : Perform RNA-seq followed by TMT-labeled mass spectrometry. Use correlation coefficients (e.g., Pearson’s r) to assess transcript-protein concordance. ’s expression data (e.g., Moricin-1 at 15 units) could serve as a benchmark .

Ethical and Literature Review Practices

Q. What strategies help identify reliable, peer-reviewed sources on Moricin-2 while avoiding non-curated databases?

  • Methodological Answer : Use PubMed, Scopus, or Web of Science with keywords like “Moricin-2 AND innate immunity.” Exclude preprints and prioritize journals with impact factors >3.0. stresses primary literature and proper citation practices .

Q. How can researchers address ethical considerations in genetic modification studies overexpressing Moricin peptides?

  • Methodological Answer : Adhere to institutional biosafety committees (IBC) for transgenic insect models. Include control lines (e.g., Cas9-only) and assess ecological risks. highlights the need for specificity in ethical framing (e.g., biosafety levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.